molecular formula C25H37NO5 B1250104 Phomacin A

Phomacin A

Cat. No.: B1250104
M. Wt: 431.6 g/mol
InChI Key: CTCWWHNYPVOMQP-WXZOGCPCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Note: The following is a generic placeholder. You must replace this text with a detailed description after consulting specialized scientific databases or literature to confirm specific applications, research value, and mechanism of action for Phomacin A. This compound is a secondary metabolite belonging to the cytochalasan family, a class of fungal natural products known for their intricate structures and potent bioactivities . This compound is derived from fungal species and shares the characteristic perhydroisoindolone core fused to a macrocyclic ring that defines cytochalasans . Cytochalasans, as a group, are widely recognized for their ability to disrupt cellular processes by interfering with actin polymerization, which impacts cell motility and division . While specific studies on this compound are limited, related cytochalasans have demonstrated significant cytotoxic effects against various human cancer cell lines, making them promising subjects for anticancer research and drug discovery efforts . This compound is presented as a high-purity chemical tool for investigating these biological pathways in a controlled research setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H37NO5

Molecular Weight

431.6 g/mol

IUPAC Name

(1R,4Z,6R,7S,8S,10E,12S,15S,16S,17S)-6,7-dihydroxy-8,10,14,15-tetramethyl-17-(2-methylpropyl)-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10,13-triene-3,19-dione

InChI

InChI=1S/C25H37NO5/c1-13(2)9-19-22-17(6)15(4)12-18-11-14(3)10-16(5)23(29)20(27)7-8-21(28)31-25(18,22)24(30)26-19/h7-8,11-13,16-20,22-23,27,29H,9-10H2,1-6H3,(H,26,30)/b8-7-,14-11+/t16-,17+,18-,19-,20+,22-,23-,25+/m0/s1

InChI Key

CTCWWHNYPVOMQP-WXZOGCPCSA-N

Isomeric SMILES

C[C@H]1C/C(=C/[C@H]2C=C([C@H]([C@@H]3[C@]2(C(=O)N[C@H]3CC(C)C)OC(=O)/C=C\[C@H]([C@H]1O)O)C)C)/C

Canonical SMILES

CC1CC(=CC2C=C(C(C3C2(C(=O)NC3CC(C)C)OC(=O)C=CC(C1O)O)C)C)C

Origin of Product

United States

Chemical Synthesis and Analog Generation

Total Synthesis Strategies of Phomacin A

The journey to conquer the molecular complexity of this compound has led to several distinct and creative total synthesis campaigns. These efforts are characterized by their unique approaches to constructing the core bicyclo[9.3.1]pentadecane system and the sensitive dihydrofuran motif.

Retrosynthetic analysis of this compound reveals several strategic bond disconnections that have formed the basis of various synthetic plans. A common strategy involves disconnecting the macrocyclic "strap" from the densely functionalized cyclohexyl core. nih.gov This convergent approach allows for the independent synthesis of these two key fragments, which are then coupled at a late stage. nih.gov

Another powerful, albeit less intuitive, retrosynthetic strategy involves C-C bond cleavage. nih.govnih.gov This approach utilizes the rearrangement of readily available carbocyclic scaffolds to generate uniquely substituted intermediates that would be difficult to access through traditional bond-forming reactions. nih.govnih.gov For instance, a key retrosynthetic disconnection of a common synthetic intermediate for the phomactins involves a Rh(I)-catalyzed C-C bond cleavage of a cyclobutanol (B46151) derivative. nih.gov This strategy leverages the inherent strain of the four-membered ring to drive a selective bond cleavage, enabling a skeletal remodeling that efficiently sets up the required stereochemistry of the cyclohexene (B86901) core. nih.gov

The first asymmetric total synthesis of (+)-Phomactin A was reported in 2003. nih.gov A key feature of this synthesis was the use of (+)-pulegone, a chiral pool starting material, to establish the stereochemistry of the cyclohexyl core. nih.gov More recent asymmetric syntheses have employed strategies that introduce chirality through catalyst-controlled reactions, offering greater flexibility and efficiency.

A notable asymmetric approach involves the use of a Rh(I)-catalyzed C-C bond cleavage of a hydroxylated pinene derivative, which is itself derived from carvone. nih.govnih.gov This method allows for the enantiospecific construction of the congested cyclohexyl core, a significant hurdle in phomactin synthesis. nih.gov The stereochemistry of the final product is ultimately traced back to the readily available chiral starting material, (+)-carvone. nih.gov

Both convergent and linear strategies have been successfully applied to the synthesis of Phomactin A.

Linear Synthesis: While less common, linear approaches have also been explored. A notable early synthesis employed a strategy where the "strap" motif was introduced early in the synthetic sequence. nih.gov Although this was a racemic synthesis, it was relatively short, with a longest linear sequence of 19 steps. nih.gov However, linear syntheses can be less efficient due to the propagation of any low-yielding steps through the entire sequence. ntu.edu.sg

The pursuit of this compound has served as a platform for the application and development of novel synthetic methods.

Intramolecular Oxa-[3+3] Annulation: One of the key strategies employed in the construction of the ABD-tricyclic core of Phomactin A involved an intramolecular oxa-[3+3] annulation. figshare.com This reaction creates the oxadecalin framework embedded within the core structure of the molecule. nih.govfigshare.com

C-C Bond Cleavage Reactions: A particularly innovative and powerful strategy has been the use of transition-metal-mediated C-C bond cleavage. nih.govnih.gov Specifically, a Rh(I)-catalyzed C-C cleavage of a cyclobutanol intermediate has been instrumental in a unified, asymmetric total synthesis of several phomactin terpenoids, including Phomactin A. nih.govnih.gov This skeletal remodeling approach provides a non-intuitive yet highly effective way to construct the complex carbocyclic core from a readily available starting material like carvone. nih.gov

Establishing the correct stereochemistry at multiple stereocenters is a critical challenge in the synthesis of Phomactin A. Various strategies have been employed to achieve stereochemical control.

In one approach, the stereochemistry of the cyclohexene core was established through the use of a chiral pool starting material, (+)-carvone. nih.gov A key Rh(I)-catalyzed C-C bond cleavage reaction proceeded with high stereospecificity, transferring the chirality of the starting material to the complex product. nih.gov

Diastereoselective reductions have also been crucial for setting key stereocenters. For example, the reduction of a ketone intermediate to furnish the hydroxyl group in the dihydrofuran ring of Phomactin A proved to be highly sensitive to the choice of reducing agent. While some reductants like NaBH₄/CeCl₃ and LiAlH₄ exclusively produced the epimeric Sch 49027, others like DIBAL-H and Red-Al provided mixtures of Phomactin A and Sch 49027, with Red-Al giving the best selectivity for the desired Phomactin A. nih.gov This highlights the subtle energetic differences that govern the facial selectivity of the reduction.

Furthermore, directed epoxidation reactions using vanadium catalysts like VO(OEt)₃ have been employed to install epoxide functionalities with high diastereoselectivity, which are then elaborated to other key functional groups. nih.gov

Application of Novel Synthetic Methodologies (e.g., Intramolecular Oxa-[3+3] Annulation, C-C Bond Cleavage Reactions)

Synthesis of Phomacin Analogs and Derivatives

The synthetic routes developed for Phomactin A have also enabled the synthesis of various analogs and derivatives, which are valuable for structure-activity relationship studies.

A unified synthetic strategy, leveraging a common late-stage intermediate, has been particularly effective in providing access to a range of phomactin congeners. nih.gov This intermediate, accessible in 16 steps from (+)-carvone, can be selectively functionalized to yield different members of the phomactin family. nih.gov For example, this unified approach has led to the total synthesis of phomactins A, K, P, R, and T. nih.gov

The synthesis of analogs has also been instrumental in structural revision. For instance, the total synthesis of a compound believed to be Sch 49027 ultimately led to the reassignment of its structure. nih.gov Additionally, the synthesis of derivatives such as 19-methoxy-19,20-dihydrophomacin C has been reported. mdpi.com The modification of functional groups, such as the C-16 methoxy (B1213986) group in phomacin B, has been shown to impact biological activity. iomcworld.com

Interactive Data Tables

Table 1: Key Synthetic Strategies for this compound

Strategy Key Reaction Starting Material (if specified) Type Reference
Convergent Synthesis Late-stage macrocyclization (+)-pulegone Asymmetric nih.gov
C-C Bond Cleavage Rh(I)-catalyzed cyclobutanol cleavage (+)-carvone Asymmetric nih.govnih.gov
Linear Synthesis Early introduction of "strap" Not specified Racemic nih.gov

Table 2: Reagents for Stereocontrolled Reactions in Phomactin A Synthesis

Transformation Reagent Outcome Reference
Ketone Reduction Red-Al Selective formation of Phomactin A over Sch 49027 nih.gov
Ketone Reduction NaBH₄/CeCl₃ or LiAlH₄ Exclusive formation of Sch 49027 nih.gov

Rational Design of Structural Modifications

The rational design of novel this compound analogs is rooted in understanding the underlying biosynthetic pathways and the structure-activity relationships (SAR) of the broader cytochalasan family. researchgate.net Cytochalasans, including the aspochalasin subgroup to which this compound belongs, are synthesized through hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathways. researchgate.netrsc.org These enzymatic assembly lines offer a template for designing new molecules. nih.gov

Researchers can rationally design hybrid enzymes to produce specific compounds. acs.org The modular nature of PKS-NRPS systems allows for the integration of different polyketide and peptide building blocks, and understanding these modules is crucial for engineering the biosynthesis of new derivatives. rsc.org For instance, the adenylation (A) domain of the NRPS module is responsible for selecting a specific amino acid, and modifying its specificity can lead to the incorporation of different amino acids into the final structure. researchgate.net

Structure-activity relationship studies provide critical insights for rational design. For example, the toxicity of this compound against HT-29 cells is potent, but the presence of a methoxy group at the C-16 position in Phomacin B reduces this toxicity. iomcworld.com Similarly, a ketone at C-21, as seen in compound 17 (an analog of Phomacin C), further decreases cytotoxicity. iomcworld.com This knowledge allows researchers to hypothesize that modifying specific positions, such as C-16, can modulate the biological activity of the resulting analog. The macrocycle of aspochalasins, particularly at the C-17, C-18, C-19, and C-20 positions, presents significant opportunities for introducing structural novelty and altering bioactivity. iomcworld.com

Semi-synthetic and Mutasynthetic Approaches

Semi-synthesis and mutasynthesis are powerful strategies for diversifying the chemical structures of cytochalasans. rsc.orgresearchgate.net These techniques bypass the complexities of total synthesis by using a naturally produced scaffold as a starting point for further modification.

Mutasynthesis , or mutational biosynthesis, involves generating a mutant strain of a producing organism that is blocked in the biosynthesis of the natural product. This mutant can then be fed with synthetic precursors or non-natural amino acids, which it incorporates to produce novel analogs. researchgate.net This approach has been successfully used to create new cytochalasan derivatives. researchgate.net For example, novel halogenated pyrichalasin H analogues have been produced through mutasynthesis experiments. researchgate.net

Semi-synthesis utilizes a readily available natural product as a chemical starting block. For instance, Cytochalasin H has been used as a key starting material to access a variety of structurally modified probes through chemical reactions. rsc.org This strategy allows for the creation of diverse functionalized cytochalasans that would be difficult to produce through fermentation or total synthesis alone. rsc.org

Genetic engineering techniques are also central to generating new analogs. The overexpression of a single transcriptional regulatory gene, phmR, in the fungus Parastagonospora nodorum led to the production of the previously unobserved Phomacin D and Phomacin E. acs.orgresearchgate.net Furthermore, the heterologous expression of biosynthetic genes in a host organism like Aspergillus nidulans is a common and powerful strategy. nih.gov When the PKS-NRPS gene phmA and the reductase gene phmE from the phomacin cluster were expressed in A. nidulans, they produced a novel precursor, prephomacin. acs.orgresearchgate.net

Site-Specific Derivatization (e.g., C-16, C-18, C-19 positions)

The targeted chemical modification, or derivatization, of specific sites on the Phomacin scaffold is a key strategy for generating analogs with tailored properties. The C-16, C-18, and C-19 positions on the aspochalasin macrocycle are particularly important for structural variation. iomcworld.com

C-16 Position: This position is a known site for functionalization. Phomacin C and its analogs feature an atypical hydroxymethyl group at C-16. iomcworld.comtdl.org The naturally occurring 19,20-dihydrophomacin C is a diastereomer of Phomacin C. iomcworld.comtdl.org As mentioned, Phomacin B possesses a methoxy group at C-16, which differentiates it from this compound and results in reduced cytotoxicity. iomcworld.com

C-18 Position: Modifications at the C-18 position are also observed in naturally occurring aspochalasins. Aspochalasin K, for instance, contains a methoxy group at C-18. iomcworld.comtdl.org From the marine-derived fungus Westerdykella dispersa, a series of Phomacin C analogs were isolated with modifications at this site, including 18-oxo-19,20-dihydrophomacin C. rsc.org

C-19 Position: This position is often modified in conjunction with C-18 and C-20. Several analogs of 19,20-dihydrophomacin C feature substitutions at C-19, including hydroxyl and methoxy groups. rsc.orgresearchgate.net Specific isolated compounds include 19-methoxy-19,20-dihydrophomacin C and 19-hydroxyl-19,20-dihydrophomacin C. rsc.orgresearchgate.net Another derivative, 18-oxo-19-methoxy-19,20-dihydrophomacin C, showcases simultaneous modifications at both the C-18 and C-19 positions. rsc.orgresearchgate.net

Biological Activities and Molecular Mechanisms of Action Preclinical Focus

General Biological Activities in Preclinical Models

While compounds isolated from the fungal genus Phoma have been identified as antagonists of the Platelet-Activating Factor (PAF), this activity is attributed to a class of compounds known as phomactins , not the cytochalasan phomacins. Phomactin A, the first of its class to be discovered, is a terpenoid that was identified during a search for fungal metabolites with PAF receptor antagonistic properties. nih.gov Further investigation of Phoma sp. led to the isolation of several novel phomactins, which are diterpenoid compounds, that inhibit PAF-induced platelet aggregation. nih.govnih.gov For instance, the phomactin designated Sch 49028 was found to inhibit PAF-induced human platelet aggregation with an IC50 of 1.26 µM. nih.gov It is important to distinguish these phomactins from Phomacin A, which belongs to the structurally distinct cytochalasan family and for which PAF antagonism has not been reported.

A primary and well-documented molecular mechanism of the phomacin family is the potent inhibition of actin polymerization. nih.gov As members of the cytochalasan class, phomacins interfere with cytoskeletal functions by binding to actin. nih.gov This interaction disrupts cellular processes that rely on dynamic actin filaments, such as cell signaling, motility, and division. vliz.be

Research focused on specific members of the phomacin family, such as phomacin D and phomacin E, has demonstrated their potent inhibitory effects on actin polymerization. nih.gov These compounds are produced by the wheat pathogen Parastagonospora nodorum and their ability to interfere with the host's actin cytoskeleton is considered a factor in the fungus's virulence. nih.gov

Several phomacins exhibit significant phytotoxic activity, with some showing a remarkable specificity for monocotyledonous plants. This has generated interest in their potential as bioherbicides. mdpi.com

Studies have shown that phomacin D possesses potent antigerminative activity against wheat seeds. nih.gov Notably, this effect appears to be specific to monocots, as phomacin D showed no inhibitory effect on the seed germination of dicot plants like Arabidopsis thaliana and Lepidium sativum. mdpi.com In contrast, the related compound phomacin F displayed only weak inhibitory activity on wheat seed germination, highlighting a structure-activity relationship within the phomacin family. nih.govmdpi.com

Phomacin derivatives have been evaluated for their cytotoxic potential against various human cancer cell lines, demonstrating a range of activities from moderate to inactive. The cytochalasan Phomacin B and its derivatives, isolated from the marine sediment-derived fungus Westerdykella dispersa, have been tested against a panel of cancer cells. mdpi.com

Phomacin B, along with the derivative 19-methoxy-19,20-dihydrophomacin C, exhibited moderate cytotoxic activities against human breast adenocarcinoma (MCF-7), hepatocellular carcinoma (HepG2), lung carcinoma (A549), and colorectal adenocarcinoma (HT-29) cell lines. mdpi.com The half-maximal inhibitory concentration (IC₅₀) values for these compounds ranged from 25.6 to 83.7 µM. mdpi.com Other derivatives, such as 18-oxo-19,20-dihydrophomacin C and 19,20-dihydrophomacin C, displayed no cytotoxicity in the same assays. mdpi.com

Table 1: Cytotoxic Activity of Phomacin B and its Derivatives This table is interactive. You can sort and filter the data.

Compound Cell Line IC₅₀ (µM) Activity Level
Phomacin B MCF-7 25.6 - 83.7 Moderate
Phomacin B HepG2 25.6 - 83.7 Moderate
Phomacin B A549 25.6 - 83.7 Moderate
Phomacin B HT-29 25.6 - 83.7 Moderate
19-methoxy-19,20-dihydrophomacin C MCF-7 25.6 - 83.7 Moderate
19-methoxy-19,20-dihydrophomacin C HepG2 25.6 - 83.7 Moderate
19-methoxy-19,20-dihydrophomacin C A549 25.6 - 83.7 Moderate
19-methoxy-19,20-dihydrophomacin C HT-29 25.6 - 83.7 Moderate

The broader class of cytochalasans is known to possess a wide spectrum of antimicrobial activities, including antibacterial, antifungal, antiviral, and antiparasitic effects. researchgate.net However, specific data for this compound and its close analogues are limited and suggest weak or no activity in some assays.

Antibacterial and Antifungal Activity: Investigations into Phomacin B and several of its derivatives isolated from Westerdykella dispersa found them to be inactive when tested against a panel of Gram-positive and Gram-negative bacteria. Other studies reported weak antibacterial effects for related compounds, with minimum inhibitory concentration (MIC) values greater than 256 µg/mL. In contrast, some cytochalasans have shown more promise as antifungal agents against various plant pathogens. researchgate.net

Antiviral and Antiparasitic Activity: While cytochalasans as a family have been noted for potential antiviral and antiparasitic activities, specific in vitro assay data for phomacins against viral or parasitic targets is not extensively reported in the current literature. researchgate.net Research has often focused on crude fungal extracts or other classes of cytochalasans. nih.gov

Table 2: Antimicrobial Activity of Phomacin-Related Compounds This table is interactive. You can sort and filter the data.

Compound Class Assay Type Organism(s) MIC (µg/mL) Finding
Phomacin B & Derivatives Antibacterial Gram (+/-) bacteria Not specified Inactive
Cytochalasan Derivatives Antibacterial Various bacteria >256 Weak Activity
Cytochalasans Antifungal Plant Pathogens Not specified Active
Cytochalasans Antiviral General Not specified Class Activity Noted
Cytochalasans Antiparasitic General Not specified Class Activity Noted

Research into the neuroprotective potential of phomacins has explored their activity as cholinesterase inhibitors, a mechanism relevant to neurodegenerative diseases like Alzheimer's. journalgrid.comnih.gov Acetylcholinesterase (AChE) is a key enzyme that breaks down the neurotransmitter acetylcholine, and its inhibition is a therapeutic strategy to alleviate symptoms of cognitive decline. nih.gov

Phomacin B and 19-hydroxy-19,20-dihydrophomacin C, isolated from the mangrove endophytic fungus Westerdykella nigra, were evaluated for their ability to inhibit AChE. journalgrid.com While other compounds isolated from the same fungus showed potent inhibition, the testing of these phomacin derivatives indicates scientific interest in their potential neurological activities. journalgrid.com However, direct evidence of neuroprotection by this compound in cellular models of neurodegeneration, such as those using PC12 or HT22 cells, has not been prominently reported.

Elucidation of Molecular Mechanisms

Interaction with Actin Cytoskeleton Dynamics

This compound, like other members of the cytochalasan family, is recognized for its ability to interact with the actin cytoskeleton. nih.govresearchgate.netresearchgate.net The actin cytoskeleton is a dynamic network of protein filaments essential for maintaining cell shape, motility, and a variety of other cellular functions. researchgate.netmdpi.com this compound exerts its effects by disrupting actin polymerization, the process by which individual actin monomers assemble into filaments. rsc.org This interference with actin dynamics leads to a cascade of downstream effects on cellular behavior. tdl.org Studies have shown that this compound and its derivatives exhibit potent actin polymerization-inhibitory activities. nih.govresearchgate.net This disruption of the actin filament network is a key mechanism underlying its observed biological effects. rsc.org

Impact on Cellular Processes (e.g., Cell Adhesion, Motility, Cytokinesis, Signal Transduction)

The disruption of the actin cytoskeleton by this compound has profound consequences for several fundamental cellular processes. researchgate.nettdl.orgacs.org These processes are intrinsically dependent on a properly functioning actin network.

Cell Adhesion and Motility: The ability of cells to adhere to surfaces and to move is critically dependent on the dynamic remodeling of the actin cytoskeleton. By interfering with actin dynamics, this compound can inhibit tumor cell migration. researchgate.nettdl.orgescholarship.org

Cytokinesis: This is the final stage of cell division, where the cytoplasm of a single cell is divided to form two daughter cells. This process is driven by a contractile ring composed of actin and myosin. This compound's interference with actin can lead to the inhibition of cytokinesis, resulting in the formation of multinucleated cells. tdl.orgpsu.edu

Signal Transduction: The actin cytoskeleton is increasingly recognized as a scaffold for signaling molecules, playing a role in the transmission of signals from the cell surface to the nucleus. researchgate.nettdl.org By altering the structure of the cytoskeleton, this compound can indirectly influence these signaling pathways.

Identification of Specific Protein Targets and Signaling Pathways (e.g., non-actin targets)

While the primary target of this compound is actin, research suggests the existence of other molecular targets and the modulation of specific signaling pathways. The biosynthesis of this compound and related compounds involves a complex enzymatic machinery, including polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid enzymes. researchgate.netuni-hannover.de The identification of the phm gene cluster in Parastagonospora nodorum has provided insights into the biosynthetic pathway of phomacins. nih.govresearchgate.net Overexpression of the transcription factor gene phmR within this cluster leads to the production of Phomacin D and E. nih.govresearchgate.net

Some studies have pointed to the involvement of cyclin-dependent kinases (CDKs) as potential non-actin targets for related cytochalasans. For instance, 19,20-epoxycytochalasin C has been shown to interact with CDK2, leading to a halt in the G1/S checkpoint of the cell cycle. acs.org While direct evidence for this compound targeting CDKs is still emerging, the structural similarity to other cytochalasans suggests this as a plausible area for further investigation. The PhoP/PhoQ two-component system, a key regulator of virulence and magnesium homeostasis in some bacteria, represents another type of signaling pathway that can be influenced by small molecules, although a direct link to this compound has not been established. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Structure-activity relationship (SAR) studies are crucial for understanding which parts of a molecule are responsible for its biological activity. For this compound and its analogs, these studies have focused on the importance of the macrocyclic ring and the influence of various functional groups. tdl.org

Influence of Specific Substituents and Functional Groups (e.g., hydroxyl, methoxy (B1213986), ketone groups)

The biological activity of this compound and its analogs is significantly influenced by the presence and position of specific substituents and functional groups. acs.orgiomcworld.com

Compound/AnalogKey Functional Group ModificationEffect on Biological Activity (relative to this compound)
Phomacin B C-16 methoxy group instead of hydroxylReduced toxicity against HT-29 cells iomcworld.com
Phomacin C C-21 ketone groupReduced toxicity against HT-29 cells psu.eduiomcworld.com
19,20-dihydrophomacin C Diastereomer of Phomacin CBioactive iomcworld.com
Aspochalasin V C-7 hydroxyl, C-20 methylthioInactive
Aspochalasin W C-7 unsubstituted analog of Aspochalasin VActive against PC3 and HCT-116 cells iomcworld.com

Hydroxyl Groups: The number and position of hydroxyl groups on the macrocycle can modulate cytotoxicity. For instance, the presence of a hydroxyl group at C-7 appears to be important for the biological activity of some cytochalasans. acs.org

Methoxy Groups: The substitution of a hydroxyl group with a methoxy group, as seen in the comparison between this compound and Phomacin B, can lead to a decrease in potency. iomcworld.com

Ketone Groups: The presence of a ketone group, as in Phomacin C, also appears to reduce cytotoxic activity compared to this compound. psu.eduiomcworld.com

These findings highlight that even subtle changes to the chemical structure of this compound can have a dramatic impact on its biological profile, providing a roadmap for the design of new analogs with potentially improved or more specific activities.

Correlation between Structural Features and Potency/Selectivity

The biological potency and selectivity of phomacins, a subgroup of the cytochalasan class of fungal metabolites, are intricately linked to their structural characteristics. iomcworld.com Minor modifications to the complex macrocyclic scaffold of these molecules can lead to substantial changes, ranging from a complete loss to a significant enhancement of their biological activity. iomcworld.com Research into the structure-activity relationships (SAR) of this compound and its analogues has begun to elucidate the specific chemical features that govern their cytotoxic effects.

This compound demonstrates potent cytotoxicity against the human colon adenocarcinoma cell line, HT-29. ebi.ac.ukebi.ac.uk However, even subtle alterations to its structure can diminish this activity. For instance, the introduction of a methoxy group at the C-16 position, as seen in Phomacin B, results in reduced toxicity against HT-29 cells. iomcworld.com Similarly, the C-21 ketone analogue, known as Phomacin C, also exhibits lower cytotoxic potency compared to this compound. iomcworld.com

Further SAR studies on derivatives of Phomacin C have provided more insight. A group of six analogues of Phomacin C were evaluated, with most showing no significant cytotoxicity (IC50 >50 μM) against HT-29 cells. The exception was 19,20-dihydrophomacin C, which retained some level of activity. iomcworld.com Other modifications, such as the introduction of a methoxy group at C-19 in 19-methoxy-19,20-dihydrophomacin C, have resulted in compounds with moderate cytotoxic activity against a panel of human cancer cell lines including MCF-7, HepG2, A549, HT-29, and SGC-7901. mdpi.comresearchgate.net

The following table summarizes the cytotoxic activity of this compound and several of its analogues against the HT-29 cell line, illustrating the impact of structural modifications on potency.

CompoundKey Structural FeatureCytotoxicity against HT-29 cells (IC50)Reference
This compoundParent Structure0.6 µg/mL iomcworld.com
Phomacin BC-16 Methoxy group1.4 µg/mL iomcworld.com
Phomacin C (analogue 17)C-21 Ketone7.4 µg/mL iomcworld.com
19,20-dihydrophomacin C (analogue 18)Diastereomer of Phomacin C49.09 µM iomcworld.com

Broader studies on the aspochalasin group, to which phomacins belong, suggest that certain functional groups and their positions on the macrocycle are preferred for bioactivity. iomcworld.com For example, a methyl group at C-14 and oxygenated functional groups at C-17 and/or C-18 appear to be favorable for biological effects. iomcworld.com In contrast, some modifications can be detrimental to activity. Phomacin F, an acetonyl adduct of Phomacin D, showed only weak inhibitory activity on wheat seed germination, whereas Phomacins D and E are potent inhibitors of actin polymerization. researchgate.net These findings underscore that the cytotoxicity and biological profile of the phomacin family are highly dependent on the specific arrangement and nature of functional groups on their intricate molecular framework. iomcworld.comrsc.org

Research Methodologies and Analytical Techniques

Isolation and Purification Techniques

The initial separation of Phomacin A from the crude extract of the fungus Phoma sp. involves a multi-step process designed to handle the complexity of the biological matrix and to isolate the active component.

The discovery of this compound was guided by its biological activity. research-solution.com This process, known as bioassay-directed fractionation, involves systematically separating the crude fungal extract into various fractions and testing each fraction for its desired biological effect. nih.govvliz.be For the phomacins, researchers targeted compounds with potent inhibitory activity against the HT29 human colonic adenocarcinoma cell line. datapdf.comebi.ac.uk The fractions that demonstrated significant cytotoxicity were selected for further purification, ensuring that the chemical isolation efforts remained focused on the biologically relevant molecules. datapdf.comtdl.org This approach efficiently led investigators to a series of active cytochalasans, including this compound, B, and C, from the complex mixture of metabolites produced by the fungus. ethernet.edu.et

Following the initial fractionation, advanced chromatographic techniques are employed to achieve high purity.

High-Speed Countercurrent Chromatography (HSCCC): this compound, along with its analogues, was first purified from the active fractions using High-Speed Countercurrent Chromatography (HSCCC). datapdf.comebi.ac.uknih.gov HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thereby preventing the irreversible adsorption of the sample and allowing for high recovery. researchgate.net This method proved to be a powerful primary tool for the initial purification, providing a substantial quantity of the compound in a single chromatographic step. ethernet.edu.et

High-Performance Liquid Chromatography (HPLC): To obtain this compound in its purest form, the fractions collected from HSCCC were subjected to a final purification step using High-Performance Liquid Chromatography (HPLC). datapdf.comebi.ac.uk Typically, reversed-phase HPLC (RP-HPLC) is used for compounds of this nature, allowing for fine separation from any remaining minor impurities and yielding the pure compound required for definitive structural analysis and biological evaluation. ethernet.edu.etacs.org

Bioassay-Directed Fractionation

Structural Elucidation Methodologies

Once a pure sample of this compound was isolated, its chemical structure was determined using a suite of modern spectroscopic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy was the cornerstone of the structural elucidation of this compound. datapdf.comnih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR techniques were essential in piecing together its complex cytochalasan framework. researchgate.netnih.gov

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provided information on the types and connectivity of protons, while the ¹³C NMR spectrum revealed the number and electronic environment of the carbon atoms in the molecule. datapdf.com

2D NMR: A series of 2D NMR experiments were conducted to establish the complete planar structure and relative stereochemistry:

COSY (Correlation Spectroscopy): This experiment revealed proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons and assemble spin systems within the molecule. datapdf.com

HMQC (Heteronuclear Multiple Quantum Coherence): This spectrum correlated each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon skeleton. datapdf.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment showed correlations between protons and carbons over two to three bonds, which was crucial for connecting the different structural fragments and piecing together the entire molecular framework. datapdf.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique was used to determine the relative stereochemistry of the molecule by identifying protons that are close to each other in space, providing critical data to substantiate the proposed three-dimensional configuration. datapdf.com

Table 1: ¹³C and ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

Carbon No.¹³C Shift (δ)¹H Shift (δ) (J in Hz)
1175.6-
3129.55.40, dd (15.6, 9.3)
4134.45.85, ddd (15.6, 9.3, 5.4)
573.04.35, d (5.4)
679.93.80, d (10.2)
742.12.15, m
842.72.60, m
9170.8-
1056.73.35, d (9.9)
1129.81.80, m
13130.35.10, d (9.9)
14134.75.45, dd (15.3, 8.1)
1533.62.20, m
1640.81.80, m
1779.94.05, d (10.2)
1839.52.40, m
1922.80.95, d (6.6)
2023.10.90, d (6.6)
2121.31.05, d (6.6)
2212.30.85, d (6.9)
2316.91.70, s
2425.01.00, d (6.9)
2531.61.55, m
2623.50.80, d (6.6)
2723.00.75, d (6.6)

Data sourced from Alvi et al., J. Org. Chem. 1997. datapdf.com

Mass spectrometry was used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry, specifically High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) and ion spray mass spectrometry, provided an exact mass measurement. datapdf.com This data was used to establish the molecular formula of this compound as C₂₉H₄₃NO₆. datapdf.com High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is another modern technique commonly used for this purpose in the analysis of related natural products. researchgate.net

While single-crystal X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule, it was not explicitly reported for this compound itself in the initial discovery. rsc.org Instead, the relative stereochemistry of this compound was established through detailed analysis of NMR data, particularly NOESY correlations and comparisons of coupling constants with known cytochalasans. datapdf.com The absolute configuration was inferred from these data and the established stereochemistry common to the cytochalasan class of compounds. datapdf.comresearchgate.net X-ray diffraction studies have been successfully used to confirm the structure and absolute configuration of other phomacin derivatives and related cytochalasans, lending strong support to the structural assignment of this compound. rsc.orgresearchgate.net

Mass Spectrometry (e.g., HRESIMS)

Biosynthesis Investigation Techniques

The intricate biosynthetic pathway of this compound and related cytochalasans has been elucidated through a combination of sophisticated molecular biology and analytical chemistry techniques. These methodologies have been crucial in identifying the genetic blueprints and enzymatic machinery responsible for constructing this complex natural product.

Genetic Engineering (e.g., Gene Knock-out, Overexpression, Heterologous Expression)

Genetic engineering has been a cornerstone in dissecting the biosynthesis of phomacins. In the wheat pathogen Parastagonospora nodorum, a putative polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) gene cluster, termed phm, was identified as being upregulated during wheat infection. acs.orgnih.gov

Key genetic manipulation techniques and their findings include:

Overexpression: The overexpression of the transcription factor gene phmR within the phm gene cluster in P. nodorum led to the production of Phomacin D and Phomacin E. acs.orgnih.goviomcworld.com This demonstrated the regulatory role of phmR in activating the biosynthetic pathway.

Gene Knock-out: Creating a deletion mutant of the central PKS-NRPS gene, phmA (ΔphmA), resulted in a significant reduction in the virulence of P. nodorum on wheat seedlings. acs.orgnih.gov This directly linked the phomacin biosynthetic pathway to the pathogen's ability to cause disease.

Heterologous Expression: To further characterize the functions of individual genes, components of the phm cluster were expressed in a different fungal host, Aspergillus nidulans. acs.orgnih.govnih.gov The co-expression of phmA and the trans-enoyl reductase (ER) gene phmE in A. nidulans resulted in the production of a novel 2-pyrrolidone precursor, named prephomacin. acs.orgnih.gov This technique was instrumental in isolating an early-stage intermediate and confirming the roles of phmA and phmE in its formation.

These genetic studies have been pivotal in functionally characterizing the phm gene cluster and establishing the roles of its constituent genes in producing phomacin-related compounds. acs.orgnih.gov

Isotope-Labelled Precursor Feeding Studies

Isotope-labelling studies have been fundamental in tracing the metabolic building blocks that constitute the cytochalasan scaffold, including that of this compound. rsc.orgacs.org Early investigations from the 1970s to the 1990s utilized this technique to demonstrate that cytochalasans are assembled from acetate/malonate, S-adenosylmethionine, and L-amino acids. rsc.org More recent studies on related compounds have continued to employ this method. For instance, isotope labeling confirmed that a double bond isomerization during the biosynthesis of a related compound proceeds via protonation of a carbonyl group and a subsequent hydride shift. acs.org While specific isotope-labelling data for this compound itself is not detailed in the provided results, the general biosynthetic pathway for cytochalasans, elucidated through these methods, is directly applicable. rsc.org

Transcriptomics and Proteomics for Gene Cluster Analysis

Transcriptomic and proteomic analyses have provided critical insights into the regulation and expression of the phomacin biosynthetic gene cluster.

Transcriptomics: The initial link between the phm gene cluster and virulence in Parastagonospora nodorum was established through transcriptomic analysis, which revealed that the phm cluster was upregulated during the infection of wheat. acs.orgnih.gov This observation was the catalyst for the subsequent genetic investigations. Furthermore, transcriptomic profiling of different fungal strains under various conditions has been used to identify expressed biosynthetic gene clusters, aiding in the discovery of novel natural products. rsc.org

Proteomics: Proteomic analysis, in conjunction with transcriptomics, has been employed to identify the full suite of proteins expressed by an organism under specific conditions. rsc.org This approach can confirm the translation of genes identified in transcriptomic studies and help to elucidate the functions of enzymes involved in biosynthetic pathways. The combination of these "-omics" approaches allows for a comprehensive understanding of how and when the biosynthetic machinery for compounds like this compound is activated. nih.govuni-hannover.de

In Vitro and In Vivo Preclinical Biological Assays

The biological activities of this compound and its analogues have been evaluated using a variety of preclinical assays, both in controlled cellular environments and in whole-organism models.

Cell-Based Assays for Cytotoxicity and Specific Pathway Inhibition

Phomacins have been subjected to a range of cell-based assays to determine their cytotoxic effects and to probe their mechanisms of action.

Cytotoxicity Assays: this compound has demonstrated potent cytotoxicity against the HT-29 human colon adenocarcinoma cell line, with an IC50 value of 0.6 μg/mL. iomcworld.com Its analogue, Phomacin B, showed reduced toxicity with an IC50 of 1.4 μg/mL. iomcworld.com Other related compounds have been tested against a panel of human cancer cell lines including MCF-7 (breast), HepG2 (liver), A549 (lung), and SGC-7901 (gastric). rsc.orgmdpi.com For example, 19-methoxy-19,20-dihydrophomacin C and Phomacin B exhibited moderate activities against these cell lines. mdpi.com The cytotoxic potential of various cytochalasans, including phomacins, has been a major focus of research, with numerous studies screening them against different tumor cell lines. datapdf.comresearchgate.netrsc.org

Specific Pathway Inhibition: The primary molecular target of cytochalasans, including phomacins, is actin. Phomacin D and E have been shown to have potent actin polymerization-inhibitory activities. acs.orgnih.gov This interference with the actin cytoskeleton is believed to be the basis for their cytotoxic effects.

Table 1: Cytotoxicity of this compound and Related Compounds

CompoundCell LineActivityReference
This compoundHT-29 (Colon Adenocarcinoma)IC50: 0.6 μg/mL iomcworld.com
Phomacin BHT-29 (Colon Adenocarcinoma)IC50: 1.4 μg/mL iomcworld.com
Phomacin CHT-29 (Colon Adenocarcinoma)IC50: 7.4 μg/mL iomcworld.com
19,20-dihydrophomacin CHT-29 (Colon Adenocarcinoma)IC50: 49.09 μM iomcworld.com
19-methoxy-19,20-dihydrophomacin CMCF-7, HepG2, A549, HT-29, SGC-7901Moderate activity mdpi.com
Phomacin BMCF-7, HepG2, A549, HT-29, SGC-7901Moderate activity mdpi.com

Animal and Plant Model Systems (e.g., Wheat Seedling Infection Assays)

Plant Model Systems: The biological relevance of phomacins in their natural context has been investigated using plant model systems. Wheat seedling infection assays have been a critical tool. acs.orgnih.gov Studies using a phmA knockout mutant (ΔphmA) of Parastagonospora nodorum demonstrated significantly reduced virulence on wheat, indicating that phomacin production is a key factor in the fungus's pathogenicity. acs.orgnih.govresearchgate.net Furthermore, Phomacin D was found to inhibit the germination of wheat seeds, and interestingly, this effect appeared to be specific to monocots, as it did not inhibit the germination of dicots like Arabidopsis thaliana. researchgate.netmdpi.com

Computational Approaches

Computational methods are crucial in modern natural product research for predicting molecular interactions, understanding structure-activity relationships, and guiding further experimental studies. These in silico techniques offer insights into the biological potential of compounds like this compound.

Following a comprehensive review of scientific literature, no specific molecular modeling or molecular docking studies have been published for the compound this compound.

While computational analyses, including docking studies, have been performed on its structural analogs, such as Phomacin B and various other cytochalasans, to investigate their binding modes with specific biological targets like acetylcholinesterase, this research does not extend to this compound itself. researchgate.netnih.govmdpi.comresearchgate.netsemanticscholar.org Therefore, there is currently no available data detailing the specific protein-ligand interactions, binding affinities, or predicted molecular targets for this compound derived from these computational methods.

There are no published Quantitative Structure-Activity Relationship (QSAR) models specifically developed for or including this compound.

QSAR analysis is a computational technique used to correlate the chemical structure of compounds with their biological activity, enabling the prediction of potency for new analogs. researchgate.net Although the cytotoxic activities of this compound have been compared to its derivatives like Phomacin B and Phomacin C, suggesting a basis for structure-activity relationships (SAR), these comparisons have not been formalized into a predictive QSAR model. tdl.orgiomcworld.com Research in the broader cytochalasan class has explored SAR, but specific QSAR studies focusing on this compound are absent from the current scientific literature. researchgate.net

Future Research Directions and Unaddressed Academic Questions

Deeper Elucidation of Complex Molecular Mechanisms

While Phomacin A is known to be a member of the cytochalasan family, which famously interacts with actin, the precise and potentially multifaceted molecular mechanisms of its action require further detailed investigation. acs.orgresearchgate.net The co-evolutionary arms race between plants and microbial pathogens has resulted in complex defense and counter-defense strategies, often involving the host's innate immune system and pathogen-derived virulence factors. nih.gov Understanding how this compound navigates and manipulates these intricate cellular pathways is a key area for future research. The dynamic cellular responses triggered by microbial molecules, including the activation of specific signaling pathways for defense, need to be dissected in the context of this compound's activity. nih.gov

Discovery of Novel Biological Targets and Off-Targets

A significant avenue of future research lies in the identification of novel biological targets for this compound and its analogs. While actin polymerization is a known target for the broader cytochalasan class, the specific binding interactions and downstream consequences for this compound are not fully understood. acs.orgresearchgate.net Furthermore, the possibility of "off-target" effects, where the compound interacts with other cellular components, presents both a challenge and an opportunity. tdl.orgrsc.org Identifying these off-targets is crucial for a comprehensive understanding of the compound's bioactivity and for predicting potential side effects in therapeutic applications. acs.org Modern techniques, such as the use of photoreactive probes, can help identify both on-target and off-target interactions, as has been demonstrated for other complex natural products. acs.org The exploration of this compound's effects on various proteins involved in critical cellular processes like the cell cycle, apoptosis, and signal transduction could reveal previously unknown therapeutic potentials. mdpi.com

Exploration of Cryptic Biosynthetic Pathways and Metabolites

The biosynthesis of this compound and related compounds is orchestrated by complex biosynthetic gene clusters (BGCs). nih.govresearchgate.net A major challenge and opportunity in the field of natural products research is the activation of "cryptic" or "silent" BGCs, which are not expressed under standard laboratory conditions. nih.govvliz.be These silent clusters within fungal genomes represent a vast, untapped reservoir of novel chemical diversity. nih.gov

Future research will likely focus on strategies to awaken these cryptic pathways in this compound-producing fungi. This can be achieved through various genetic and molecular techniques, such as the overexpression of pathway-specific transcription factors or heterologous expression of the entire BGC in a more amenable host organism. tdl.orgresearchgate.net For instance, the overexpression of the transcription factor gene phmR in Parastagonospora nodorum led to the production of phomacins D and E. tdl.orgresearchgate.net Similarly, heterologous expression of the polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) gene phmA and the trans-enoyl reductase (ER) gene phmE in Aspergillus nidulans resulted in the production of a novel precursor, prephomacin. tdl.orgresearchgate.net Unlocking these cryptic pathways could lead to the discovery of new this compound analogs and other unique metabolites with potentially valuable biological activities. iomcworld.com

Development of More Efficient Biosynthetic Production Strategies

To facilitate further research and potential therapeutic applications, the development of more efficient and scalable methods for producing this compound is essential. Current production often relies on the fermentation of the native fungal producer, which can be low-yielding and difficult to optimize. researchgate.net Future strategies will likely focus on a combination of approaches to enhance production.

One promising avenue is the heterologous expression of the this compound biosynthetic gene cluster in a well-characterized and easily manipulated host organism, such as Aspergillus nidulans. researchgate.net This approach not only allows for higher yields but also provides a cleaner metabolic background, simplifying purification. researchgate.net Furthermore, understanding the regulatory networks that control the expression of the biosynthetic genes can lead to strategies for metabolic engineering, where the host's metabolism is redirected towards the production of the desired compound. researchgate.net The development of cost-effective and scalable production methods is a critical step towards the potential commercialization of this compound-based products. researchgate.net

Design and Synthesis of Advanced Analogs with Tuned Biological Properties

The chemical synthesis of this compound and its analogs offers a powerful tool to probe structure-activity relationships and to develop new compounds with improved biological properties. nih.govrsc.org Total synthesis provides access to quantities of the natural product for biological evaluation and also opens the door to creating a diverse range of analogs that are not accessible through biosynthesis. nih.gov By systematically modifying the structure of this compound, researchers can identify the key functional groups responsible for its bioactivity and tune its properties, such as potency, selectivity, and metabolic stability. iomcworld.com

For example, synthetic efforts have focused on constructing the complex bicyclo[9.3.1]pentadecane core of the phomactin family. nih.gov The development of unified synthetic strategies allows for the efficient production of multiple congeners from a common intermediate, facilitating the exploration of a wider chemical space. nih.gov The synthesis of analogs can also help to overcome some of the limitations of natural products as drug leads, such as off-target toxicity. tdl.org The creation of advanced analogs with tailored biological profiles is a key step in translating the therapeutic potential of this compound into clinical applications.

Role of this compound in Fungal Ecology and Plant-Microbe Interactions

Understanding the ecological role of this compound is crucial for comprehending its natural function and its potential applications in agriculture. Fungi produce a vast array of secondary metabolites that mediate their interactions with other organisms, including plants, bacteria, and other fungi. mdpi.commdpi.com These interactions can be pathogenic, symbiotic, or competitive. nih.govmdpi.com

This compound, as a cytochalasan, is known to interfere with actin, a fundamental component of the cytoskeleton in eukaryotic cells. acs.orgresearchgate.net This activity suggests a role for this compound in pathogenesis, potentially by disrupting host cell processes and facilitating fungal invasion. researchgate.net Indeed, studies on related cytochalasans from the wheat pathogen Parastagonospora nodorum have shown that they are involved in the fungus's virulence. acs.orgnih.gov Deletion of the gene responsible for producing these compounds significantly reduced the pathogen's ability to cause disease. acs.org

Future research should investigate the specific role of this compound in the context of its producing organism's lifestyle. This includes examining its effects on host plants, potential competitor fungi, and other microbes in the surrounding environment. elifesciences.org Understanding these ecological interactions could lead to the development of novel strategies for crop protection, for instance, by harnessing the phytotoxic properties of this compound for bioherbicide development. researchgate.net The study of plant-microbe interactions at a molecular level will continue to unravel the complex chemical communication that governs these relationships, with this compound serving as a key molecule of interest. nih.gov

Q & A

Q. How can researchers ensure compliance with journal-specific formatting for this compound manuscripts?

  • Methodological Answer :
  • Adhere to target journal guidelines for headings, abbreviations (defined at first use), and units (metric system).
  • Use EndNote or Zotero for citation management, ensuring primary sources dominate references.
  • Submit spectral data as supplementary files in .cif (for crystallography) or .RAW (for MS) formats .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.